molecular formula C19H17BrN4O2 B11989388 3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989388
M. Wt: 413.3 g/mol
InChI Key: YBJYBICABLEQTF-CIAFOILYSA-N
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Description

3-(4-bromophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-ethoxybenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 3-methyl-1-phenyl-1H-pyrazol-5-amine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodophenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-bromophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O2/c1-2-26-16-9-3-13(4-10-16)12-21-24-19(25)18-11-17(22-23-18)14-5-7-15(20)8-6-14/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

YBJYBICABLEQTF-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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